
Oxiranecarboxaldehyde, 3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyloxirane-2-carbaldehyde is an organic compound with the molecular formula C₉H₈O₂ It is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 3-phenyloxirane-2-carbaldehyde involves the following steps :
Hydrolysis of Chloroacetonitrile: The starting material, chloroacetonitrile, is hydrolyzed to form a carboxylic acid.
Esterification: The carboxylic acid is then esterified.
Darzens Reaction: The ester undergoes a Darzens reaction with benzaldehyde to form the oxirane ring.
Reduction and Oxidation: The ester function is reduced using diisobutylaluminum hydride (DIBALH), followed by oxidation to an aldehyde using chromic acid.
Industrial Production Methods
Industrial production methods for 3-phenyloxirane-2-carbaldehyde typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Phenyloxirane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Benzyl alcohol and other alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenyloxirane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-phenyloxirane-2-carbaldehyde involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Similar in having an aldehyde group attached to a phenyl ring but lacks the oxirane ring.
Styrene Oxide: Contains an oxirane ring attached to a phenyl group but lacks the aldehyde group.
Cinnamaldehyde: Contains an aldehyde group and a phenyl ring but has a different structural arrangement.
Uniqueness
3-Phenyloxirane-2-carbaldehyde is unique due to the presence of both an oxirane ring and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
5693-99-2 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-phenyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H |
InChI Key |
MNDACYSEJXGHML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


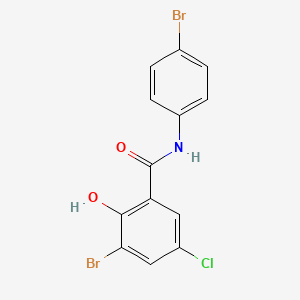
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
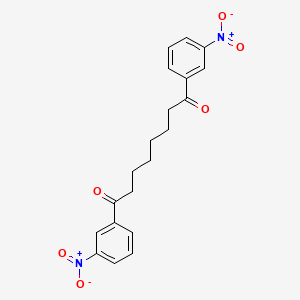
![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)
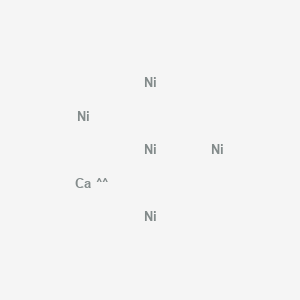
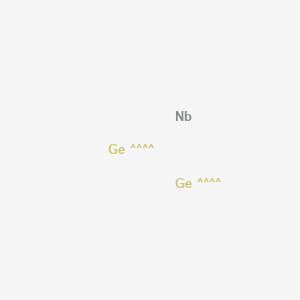
![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
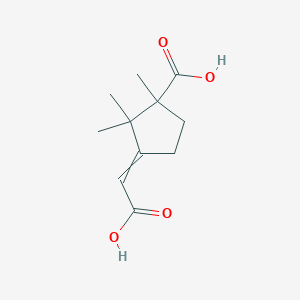
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
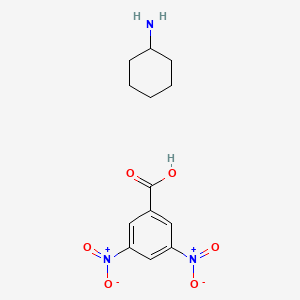
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
